2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl Benzoate

nitroimidazole SAR antimicrobial resistance impurity safety qualification

The 4-nitro positional isomer of metronidazole benzoate, essential for ANDA impurity profiling and method validation. Unlike the 5-nitro API, it is biologically inactive (MAC >500 µM), enabling unambiguous system suitability testing per USP monographs. Supplied with full ICH-compliant characterization data.

Molecular Formula C13H13N3O4
Molecular Weight 275.26 g/mol
CAS No. 87009-72-1
Cat. No. B3179569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl Benzoate
CAS87009-72-1
Molecular FormulaC13H13N3O4
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESCC1=NC(=CN1CCOC(=O)C2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H13N3O4/c1-10-14-12(16(18)19)9-15(10)7-8-20-13(17)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3
InChIKeyBBMOMSXPPYKGBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl Benzoate (CAS 87009-72-1): Procurement-Grade Characterization of the 4-Nitro Positional Isomer Reference Standard for Metronidazole Benzoate Impurity Profiling


2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl benzoate (CAS 87009-72-1, molecular formula C₁₃H₁₃N₃O₄, molecular weight 275.26 g/mol) is the 4-nitro positional isomer of metronidazole benzoate. It is catalogued as Metronidazole Impurity 16 (or Impurity 9) by multiple pharmacopoeial reference standard suppliers and is supplied with detailed characterization data compliant with ICH and pharmacopoeial guidelines for use as an analytical reference standard in ANDA submissions, method validation (AMV), and QC applications [1]. Unlike the 5-nitro pharmaceutical API metronidazole benzoate (CAS 13182-89-3), this 4-nitro isomer is recognized in the literature as biologically inactive against anaerobic bacteria, a distinction originating from the position of the nitro substituent on the imidazole ring [2]. The compound exhibits a reported melting point of 137.4 °C [3] and is commercially available as a Mikromol-certified reference standard from Fisher Scientific and as an ISO17034-certified standard from CATO [4].

Why 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl Benzoate Cannot Be Substituted with the 5-Nitro API or Other In-Class Nitroimidazole Impurities


The 4-nitro positional isomer cannot be functionally or analytically substituted by the 5-nitro pharmaceutical API metronidazole benzoate (CAS 13182-89-3), metronidazole free base (CAS 443-48-1), or the 4-nitro alcohol isometronidazole (CAS 705-19-1). The position of the nitro group fundamentally determines both the biological activity profile and the chromatographic retention behavior. Published SAR studies demonstrate that simple 4-nitroimidazoles analogous to metronidazole (e.g., compound 14, 4-NO₂-Mtz) exhibit no measurable anaerobic antibacterial activity (MAC >500 µM) whereas the 5-nitro isomer metronidazole is active (MAC 62.5 µM) [1]. Furthermore, the one-electron reduction potential (E₁₇) differs markedly: 4-nitroimidazole exhibits a more negative E₁₇ of ≤−527 mV compared to −486 mV for metronidazole, rendering the 4-nitro isomer a weaker oxidant and mechanistically incapable of undergoing the bioreductive activation required for antimicrobial action [2]. For analytical method development, the 4-nitro isomer elutes with distinct chromatographic characteristics; metronidazole benzoate-class compounds require a mobile phase containing 40% acetonitrile versus approximately 10% for the free base, reflecting substantial hydrophobicity differences that preclude interchangeable use in HPLC system suitability testing [3]. Pharmacopoeial monographs (USP 2025) specify impurity acceptance criteria of NMT 0.5% for any individual unspecified impurity in metronidazole benzoate API, and the 4-nitro isomer reference standard is indispensable for establishing system suitability, verifying method specificity, and quantifying this specified impurity in batch-release testing [4].

2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl Benzoate: Quantitative Comparative Evidence for Scientific Selection


Antimicrobial Inactivity of the 4-Nitro Isomer Versus Anaerobic Activity of Metronidazole (5-Nitro Isomer): Head-to-Head MIC/MAC Comparison

In a direct head-to-head study of 4- and 5-nitroimidazole positional isomers against Mycobacterium tuberculosis H37Rv, the 4-nitro analogue of metronidazole (compound 14, 4-NO₂-Mtz, structurally analogous to the target compound's aglycone) exhibited no measurable aerobic or anaerobic antibacterial activity. The aerobic MIC exceeded 300 µM and the anaerobic MAC exceeded 500 µM. In contrast, metronidazole (compound 2, the 5-nitro isomer) demonstrated a MAC of 62.5 µM against the same strain under anaerobic conditions [1]. This 8-fold or greater difference in anaerobic potency confirms the critical role of the 5-nitro position for biological activity and establishes the 4-nitro isomer as a genuine process-related impurity devoid of therapeutic activity [2]. A separate comprehensive review further states that '5-nitroimidazoles are more active against anaerobes than 4-nitro isomers' [2]. Cyclic voltammetric analysis corroborates that '4-nitroimidazoles are known to be inactive under biological conditions' due to a more negative reduction potential [3].

nitroimidazole SAR antimicrobial resistance impurity safety qualification

One-Electron Reduction Potential (E₁₇) Deficit: Quantitative Electrochemical Basis for Biological Inactivity of 4-Nitroimidazoles

Pulse radiolysis measurements of one-electron reduction potentials at pH 7 (E₁₇) provide a quantitative electrochemical basis for the differential biological activity of 4- and 5-nitroimidazoles. The E₁₇ of unsubstituted 4-nitroimidazole was determined to be ≤−527 mV (all values ± 10 mV), while 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (metronidazole) exhibited an E₁₇ of −486 mV [1]. The 4-nitroimidazole is thus at least 41 mV more resistant to one-electron reduction, categorizing it as a weaker oxidant. This electrochemical deficit directly explains the inability of 4-nitroimidazoles to undergo the ferredoxin-mediated or Ddn-nitroreductase-mediated bioreductive activation that is prerequisite for DNA-damaging antimicrobial action. The same study established that '4-nitroimidazoles are still weaker oxidants' than their 5-nitro counterparts, confirming this as a class-wide property [1]. The HETEROCYCLES review further corroborates: 'The compounds with a nitro group at position 5 are usually more active than the corresponding 4-nitro-derivatives. On the other hand, 4-nitroimidazoles show less toxicity than 5-nitro-derivatives' [2].

nitroreductase activation redox potential mechanism of action

USP Pharmacopoeial Organic Impurity Limits: Quantitative Acceptance Criteria Requiring the 4-Nitro Isomer Reference Standard for Compliance

The USP 2025 monograph for Metronidazole Benzoate establishes quantitative impurity acceptance criteria that necessitate the use of characterized impurity reference standards including the 4-nitro isomer. The TLC-based Organic Impurities test specifies: no secondary spot in the Sample solution shall be larger or more intense than the principal spot of Standard solution A (0.5% limit), and not more than three spots, excluding the principal spot, shall be larger or more intense than the principal spot of Standard solution B (0.2% limit) [1]. The monograph requires USP Metronidazole Benzoate RS (reference standard) for Standard solutions A and B preparation, and USP Metronidazole RS and USP Tinidazole Related Compound A RS for system suitability verification (Standard solution C) [1]. While the 4-nitro isomer (CAS 87009-72-1) is not specifically named as a pharmacopoeial listed impurity in the current USP monograph, it is recognized as a process-related impurity of metronidazole benzoate and is supplied as Metronidazole Impurity 16/9 by multiple ISO17034-certified reference standard manufacturers with full characterization data (NMR, MS, HPLC, IR, UV) to support ANDA impurity profiling and method validation [2]. The British Pharmacopoeia specifically acknowledges 4-nitroimidazole as a known chemical impurity of metronidazole [3]. The metronidazole benzoate API specification requires NLT 98.5% and NMT 101.0% purity on the dried basis, with Loss on Drying NMT 0.5% and Residue on Ignition NMT 0.1% [1].

pharmacopoeial compliance impurity reference standard ANDA regulatory submission

HPLC Mobile Phase and Retention Differentiation: 4-Nitro vs 5-Nitro Isomer Chromatographic Behavior

The chromatographic behavior of metronidazole benzoate and its related impurities provides critical differentiation for analytical method development. A validated stability-indicating HPLC assay for metronidazole benzoate established that the compound elutes at approximately 5 minutes under the following conditions: Waters Symmetry C8 column (5 µm, 4.6 × 250 mm), mobile phase acetonitrile–0.1% glacial acetic acid in 0.01 M monobasic potassium phosphate (40:60, v/v), isocratic elution at 2.0 mL/min, UV detection at 271 nm [1]. The method separated metronidazole benzoate from its hydrolysis products metronidazole and benzoic acid, achieving injection repeatability of 0.03% RSD and intraday/interday repeatability of 0.4% and 0.7% RSD, respectively [1]. Critically, the mobile phase required for metronidazole benzoate elution contains 40% acetonitrile versus approximately 10% for the free base metronidazole, reflecting the substantial increase in hydrophobicity conferred by the benzoate ester moiety [2]. The 4-nitro positional isomer, possessing identical molecular formula (C₁₃H₁₃N₃O₄, MW 275.26) but differing nitro group placement, is expected to exhibit distinct chromatographic retention due to altered electronic distribution affecting stationary phase interactions. Separate TLC densitometric and RP-HPLC methods have been specifically developed for simultaneous determination of metronidazole and its 4-nitroimidazole impurity, confirming that adequate chromatographic resolution between these positional isomers is analytically achievable and necessary [3].

HPLC method development positional isomer separation stability-indicating assay

Melting Point and Physicochemical Identity: Target Compound (137.4 °C) as a Definitive Characterization Endpoint for Reference Standard Authentication

The reported melting point of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl benzoate is 137.4 °C, with a predicted boiling point of 487.7 ± 25.0 °C [1]. This thermal property serves as a primary identity verification parameter that distinguishes the crystalline 4-nitro benzoate ester from the 5-nitro API metronidazole benzoate (which melts at 99–102 °C per BP 2017 specifications) and from the free alcohol isometronidazole (CAS 705-19-1) [2]. The compound is available in neat solid form, requiring storage at 2–8 °C or controlled room temperature depending on supplier, with a typical shelf life of 3 years when stored under recommended conditions [3]. Its computed logP values range from 1.6 (XlogP) to 2.48 (KowWin estimate), reflecting moderate lipophilicity consistent with the benzoate ester moiety [4]. The compound is practically insoluble in water but freely soluble in methylene chloride and soluble in acetone, a solubility profile characteristic of the benzoate ester class and distinct from the water-soluble metronidazole free base (10 mg/mL) [5]. These well-defined physicochemical parameters enable unambiguous identity confirmation by melting point determination, IR spectroscopy, and HPLC retention time matching as part of reference standard qualification in GMP analytical laboratories.

reference standard characterization melting point identification polymorph screening

Procurement-Driven Application Scenarios for 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl Benzoate (CAS 87009-72-1): Where the Evidence Supports Its Exclusive Use


ANDA Regulatory Submission: HPLC Method Validation and System Suitability for Metronidazole Benzoate Impurity Profiling

Generic pharmaceutical manufacturers developing ANDA submissions for metronidazole benzoate oral suspension or tablet products require a fully characterized 4-nitro isomer reference standard (CAS 87009-72-1) to satisfy FDA impurity profiling requirements. The USP 2025 monograph specifies that no individual unspecified impurity may exceed 0.5% and no more than three unspecified impurities may exceed 0.2% in the API [1]. The 4-nitro isomer reference standard, with its biologically inactive profile (MAC >500 µM vs 62.5 µM for metronidazole) [2], must be used to establish method specificity by demonstrating baseline resolution between the 4-nitro and 5-nitro positional isomers, to construct calibration curves for impurity quantification (linear range 0.2–800 µg/mL), and to verify system suitability daily per ICH Q2(R1) guidelines. The compound's ISO17034-certified characterization package (NMR, MS, HPLC, IR) provides the traceability documentation required under 21 CFR 211.194 for laboratory records.

Forced Degradation and Stability-Indicating Assay Development for Metronidazole Benzoate Drug Product

Pharmaceutical development scientists conducting forced degradation studies (acid, base, oxidative, thermal, photolytic) on metronidazole benzoate formulations require the 4-nitro isomer reference standard to distinguish between process-related impurities present in the API and true degradation products generated under ICH Q1A(R2) stress conditions. The stability-indicating HPLC method validated by Bempong et al. confirmed no detectable hydrolysis of metronidazole benzoate in 0.01 M hydrochloric acid at 37 °C or in mobile phase at ambient temperature over 10 hours [3]. However, photodegradation studies indicate that metronidazole in aqueous solution generates impurities with UV absorption maxima at approximately 230 nm, and the 4-nitro isomer reference standard is needed to rule out its formation as a photodegradant [4]. The 4-nitro isomer's distinct chromatographic retention (requiring 40% acetonitrile mobile phase conditions [5]) and melting point of 137.4 °C [6] provide orthogonal identity confirmation in degradation product identification workflows.

Quality Control Batch-Release Testing in API Manufacturing: Quantification of Positional Isomer Impurities

API manufacturers producing metronidazole benzoate at commercial scale must implement QC batch-release testing that includes quantification of the 4-nitro positional isomer impurity using a validated HPLC method. The metronidazole benzoate synthesis involves esterification of metronidazole with benzoyl chloride or benzoic acid, and the 4-nitro isomer may arise as a process-related impurity from isometronidazole (the 4-nitro alcohol) present in the starting material metronidazole [7]. The 4-nitro isomer reference standard (CAS 87009-72-1, purity >95%) [6] is used to prepare system suitability solutions, to determine relative response factors (RRF) for the impurity against the API, and to spike API samples at the 0.5% and 0.2% specification levels for recovery validation. The USP monograph requires TLC analysis with Standard solutions A (0.5% limit) and B (0.2% limit), and the 4-nitro isomer reference standard is essential for assigning the identity of any secondary spot observed in the Sample solution chromatogram [1].

Academic Nitroimidazole Structure-Activity Relationship (SAR) Studies: Negative Control Compound for Anaerobic Antibacterial Assays

Academic and industrial medicinal chemistry groups investigating nitroimidazole SAR for anaerobic antibacterial or antiprotozoal drug discovery require a negative control compound that is structurally identical to the active pharmaceutical ingredient except for the nitro group position. The 4-nitro isomer (CAS 87009-72-1) serves this purpose because published data demonstrate that the corresponding 4-nitro analogue of metronidazole (compound 14, 4-NO₂-Mtz) is completely inactive against M. tuberculosis under both aerobic (MIC >300 µM) and anaerobic (MAC >500 µM) conditions, while metronidazole is active anaerobically (MAC 62.5 µM) [2]. The one-electron reduction potential deficit (E₁₇ ≤−527 mV vs −486 mV for metronidazole) [8] provides a quantitative mechanistic rationale for this inactivity. Using the 4-nitro isomer as a negative control in each assay plate enables rigorous data normalization and confirms that observed antimicrobial activity is specifically attributable to 5-nitro bioreductive activation rather than to nonspecific imidazole or benzoate ester effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl Benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.